molecular formula C12H17NOS B13315227 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

Cat. No.: B13315227
M. Wt: 223.34 g/mol
InChI Key: KIAFWMHDKQWSKN-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is a chemical compound with the molecular formula C₁₂H₁₇NOS. It is characterized by the presence of a methyl group, a methylsulfanyl group, and an oxolan-3-amine structure. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine typically involves the reaction of 3-(methylsulfanyl)phenylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is unique due to its specific structural features, such as the oxolan-3-amine moiety and the presence of both methyl and methylsulfanyl groups. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-methyl-N-(3-methylsulfanylphenyl)oxolan-3-amine

InChI

InChI=1S/C12H17NOS/c1-9-12(6-7-14-9)13-10-4-3-5-11(8-10)15-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI Key

KIAFWMHDKQWSKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC=C2)SC

Origin of Product

United States

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